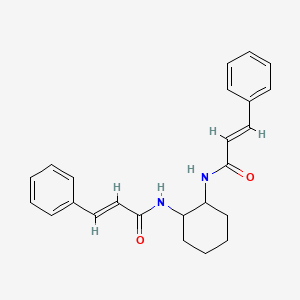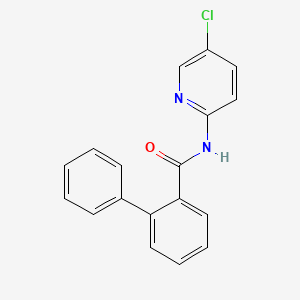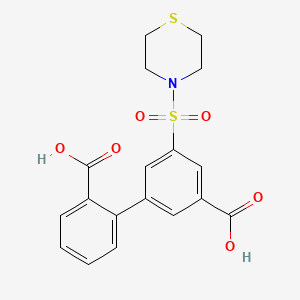![molecular formula C11H10N2O4 B5294687 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole, also known as MNI-301, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves its interaction with voltage-gated sodium channels. Specifically, it has been shown to bind to a site on the channel that is distinct from the site of action of traditional sodium channel blockers. This binding results in a shift in the voltage dependence of channel activation, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of sodium channel activity, the inhibition of synaptic transmission, and the reduction of pain signaling. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of modulation without using high concentrations of the compound.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole. One area of interest is the development of more potent analogs of the compound, which could improve its efficacy in lab experiments. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Finally, there is a need for further research on the long-term effects of this compound, particularly with regard to its potential for neurotoxicity.
Métodos De Síntesis
The synthesis of 3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole involves a multistep process that begins with the reaction of 5-methyl-2-furaldehyde with nitromethane to produce 5-methyl-2-(nitromethyl)furan. This compound is then reacted with ethyl acetoacetate to form 5-methyl-2-(2-oxoethyl)-2-nitrofuran. The final step involves the reaction of this compound with isoxazole to produce this compound. The overall yield of this process is approximately 20%.
Aplicaciones Científicas De Investigación
3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole has been used in a variety of scientific research applications, including studies on neuronal excitability, synaptic plasticity, and pain signaling. It has been shown to modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This modulation can lead to changes in neuronal excitability and synaptic plasticity, making this compound a valuable tool for studying these processes.
Propiedades
IUPAC Name |
3-methyl-5-[(Z)-2-(5-methylfuran-2-yl)ethenyl]-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-3-4-9(16-7)5-6-10-11(13(14)15)8(2)12-17-10/h3-6H,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIAPZSIMIVACO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
